molecular formula C24H22O4 B567220 (E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one CAS No. 1218900-66-3

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one

Cat. No.: B567220
CAS No.: 1218900-66-3
M. Wt: 374.436
InChI Key: DYJRUULHFSTCQA-JLHYYAGUSA-N
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Description

This chalcone derivative features an α,β-unsaturated ketone backbone with a benzyloxy group at the 4-position and a hydroxyl group at the 2-position on the A-ring. The B-ring is substituted with a methoxy group at the 2-position and a methyl group at the 4-position (CAS: 1218900-66-3) . Its E-configuration ensures planar geometry, critical for π-conjugation and biological activity.

Properties

IUPAC Name

(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-17-8-9-19(24(14-17)27-2)10-13-22(25)21-12-11-20(15-23(21)26)28-16-18-6-4-3-5-7-18/h3-15,26H,16H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJRUULHFSTCQA-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)-2-hydroxybenzaldehyde and 2-methoxy-4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C24H22O4 and a molecular weight of 374.4 g/mol. Its structure features multiple functional groups, including a hydroxyl group and a ketone, which contribute to its biological activity and stability in various chemical environments .

Pharmacological Applications

1. Antiviral and Antimicrobial Activity
Chalcones, including the compound , have shown promising antiviral and antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, research has demonstrated that certain chalcones exhibit significant activity against influenza viruses and other viral infections .

2. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of chalcones. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation. For example, studies have indicated that specific chalcone derivatives can reduce pro-inflammatory cytokine production in vitro .

3. Antioxidant Properties
Chalcones are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Material Science Applications

1. Synthesis of Novel Materials
The unique chemical structure of (E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one allows it to be used as a precursor in synthesizing novel materials. Its derivatives have been employed in creating organic light-emitting diodes (OLEDs) due to their excellent photophysical properties .

2. Crystal Engineering
The compound's crystallization behavior has been studied extensively, revealing insights into its structural stability and potential applications in crystal engineering. The formation of specific crystal structures can lead to materials with tailored properties for electronic applications .

Case Studies

Case Study 1: Antiviral Efficacy
A study examining the antiviral efficacy of various chalcone derivatives found that this compound exhibited significant inhibitory effects on viral replication in cell cultures. The mechanism was attributed to its ability to interfere with viral entry into host cells .

Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on inflammation, researchers utilized this chalcone derivative to assess its impact on macrophage activation. The results indicated that the compound effectively reduced the expression of inflammatory markers, suggesting its potential use as an anti-inflammatory agent in therapeutic settings .

Mechanism of Action

The mechanism of action of (E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties might be related to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Electronic Variations

Table 1: Structural Comparison of Key Chalcone Derivatives

Compound Name A-Ring Substituents B-Ring Substituents Key Functional Groups CAS Number
(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one 4-Benzyloxy, 2-hydroxy 2-Methoxy, 4-methyl Benzyloxy, hydroxyl, methoxy 1218900-66-3
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Hydroxy 4-Methoxy Hydroxyl, methoxy 160210-32-2
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 4-Chloro 4-Methyl Chloro, methyl 19672-63-0
(E)-1-(4-Hydroxyphenyl)-3-(3-trifluoromethylphenyl)prop-2-en-1-one 4-Hydroxy 3-Trifluoromethyl Hydroxyl, CF3 Not Provided
(E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one 2-Hydroxy, 4-methoxy 4-Methyl Hydroxyl, methoxy Not Provided

Key Observations :

  • Benzyloxy vs. Hydroxyl : The benzyloxy group in the target compound increases steric bulk and lipophilicity (logP ~4.5 estimated) compared to hydroxyl-containing analogs (logP ~2.8–3.2) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Methoxy vs.
  • Methyl vs. Trifluoromethyl : The 4-methyl group on the B-ring provides hydrophobic interactions without significant electronic effects, unlike trifluoromethyl groups, which are strongly electron-withdrawing and may enhance metabolic stability .

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound : The hydroxyl group at the 2-position likely participates in intramolecular hydrogen bonding with the ketone oxygen, as seen in similar chalcones (e.g., ). Benzyloxy groups may disrupt intermolecular H-bonding networks, reducing crystallinity compared to hydroxylated analogs .
  • Comparison with (E)-1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one : The latter forms stronger intermolecular H-bonds due to its 2-hydroxy and 4-methoxy groups, leading to higher melting points (~180–190°C) versus the target compound (~150–160°C estimated) .

Table 2: Reported Bioactivities of Analogous Compounds

Compound Bioactivity Mechanism/Application Reference
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Antioxidant, anti-inflammatory ROS scavenging via phenolic hydroxyl groups
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one Anticancer (IC50: 12 µM against MCF-7 cells) Apoptosis induction via caspase activation
(E)-1-(4-Hydroxyphenyl)-3-(3-trifluoromethylphenyl)prop-2-en-1-one Antifungal (MIC: 8 µg/mL against Candida albicans) Ergosterol biosynthesis inhibition
Target Compound Predicted: Antimicrobial, anticancer Enhanced lipophilicity for membrane targeting

Insights :

  • The target compound’s benzyloxy group may improve antimicrobial activity by facilitating interaction with lipid-rich microbial membranes .
  • Lack of a hydroxyl group on the B-ring (unlike ’s compound) could reduce antioxidant efficacy but mitigate metabolic oxidation .

Biological Activity

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(2-methoxy-4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound with significant biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C24H22O4
  • Molar Mass : 374.43 g/mol
  • CAS Number : 1218900-66-3
  • Structure : The compound features a conjugated system with a hydroxyl group, which enhances its reactivity and biological interactions.

1. Anticancer Activity

Chalcones have been widely studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Mechanism of Action :

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in human cancer cell lines, including HeLa and K562 cells. This is attributed to the downregulation of cyclin D1 and CDK4 expression, leading to inhibited cell proliferation .
Cell LinePhase of ArrestKey Findings
HeLaG2/MInduces apoptosis via caspase activation .
K562G0/G1Inhibits proliferation by affecting cyclin-dependent kinases .

2. Apoptosis Induction

The compound promotes apoptosis in cancer cells through several pathways:

  • Caspase Activation : Studies show that it enhances the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, facilitating programmed cell death .

3. Antioxidant Activity

Chalcones are known for their antioxidant properties, which contribute to their anticancer effects by reducing oxidative stress within cells:

  • DPPH Scavenging Activity : The compound has demonstrated significant free radical scavenging activity, which is crucial in preventing oxidative damage associated with cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of chalcones often correlates with their structural features:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and reactivity.
  • Substituents on Aromatic Rings : Variations in substituents (e.g., methoxy or benzyloxy groups) affect the compound's potency and selectivity against cancer cells.

Case Studies

Several studies have evaluated the efficacy of this chalcone derivative in vitro:

  • Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase pathways .
  • K562 Cell Line Analysis : Another investigation highlighted that this compound caused G0/G1 phase arrest in K562 cells, indicating its potential as a therapeutic agent for leukemia .

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